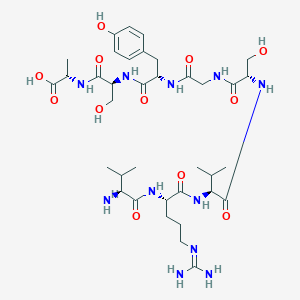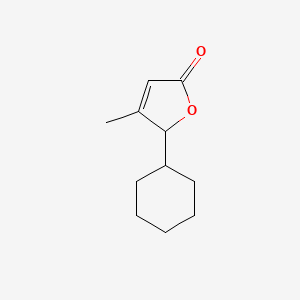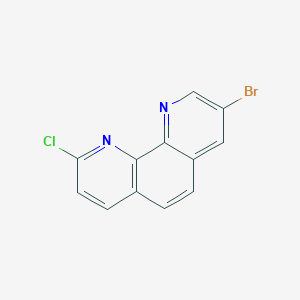
1,10-Phenanthroline, 8-bromo-2-chloro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Phenanthroline, 8-bromo-2-chloro-: is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its applications in coordination chemistry, where it acts as a ligand forming stable complexes with various metal ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline, 8-bromo-2-chloro- can be synthesized through a multi-step process involving the bromination and chlorination of 1,10-phenanthroline. One common method involves the use of sulfur dichloride (SCl2) as a bromination catalyst, which is a medium-strength Lewis acid . The reaction typically requires the presence of pyridine and is carried out under controlled conditions to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the use of halogenating agents and the potential for hazardous by-products .
Análisis De Reacciones Químicas
Types of Reactions: 1,10-Phenanthroline, 8-bromo-2-chloro- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: Transition-metal-catalyzed coupling reactions, such as C-C and C-Het coupling, are common for this compound.
Common Reagents and Conditions:
Bromination: Sulfur dichloride (SCl2) and pyridine.
Chlorination: Thionyl chloride (SOCl2) or similar chlorinating agents.
Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted phenanthroline derivatives with enhanced properties for specific applications .
Aplicaciones Científicas De Investigación
1,10-Phenanthroline, 8-bromo-2-chloro- has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,10-Phenanthroline, 8-bromo-2-chloro- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA, leading to various biological effects. The compound’s unique electronic structure allows it to participate in redox reactions and other catalytic processes, making it valuable in both biological and industrial applications .
Comparación Con Compuestos Similares
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different electronic characteristics.
Phenanthrene: The hydrocarbon analog of 1,10-phenanthroline, lacking the nitrogen atoms and thus having different reactivity.
4,7-Dichloro-1,10-phenanthroline: A similar compound with chlorine atoms at different positions, affecting its reactivity and applications.
Uniqueness: 1,10-Phenanthroline, 8-bromo-2-chloro- is unique due to the specific positioning of the bromine and chlorine atoms, which enhances its reactivity and potential for forming diverse metal complexes. This makes it particularly valuable in applications requiring specific electronic and steric properties .
Propiedades
Número CAS |
207461-11-8 |
|---|---|
Fórmula molecular |
C12H6BrClN2 |
Peso molecular |
293.54 g/mol |
Nombre IUPAC |
8-bromo-2-chloro-1,10-phenanthroline |
InChI |
InChI=1S/C12H6BrClN2/c13-9-5-8-2-1-7-3-4-10(14)16-12(7)11(8)15-6-9/h1-6H |
Clave InChI |
JIVSTWDMLVKCKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=CN=C2C3=C1C=CC(=N3)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-](/img/structure/B14238546.png)

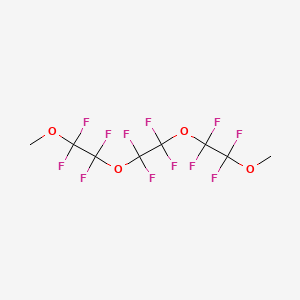

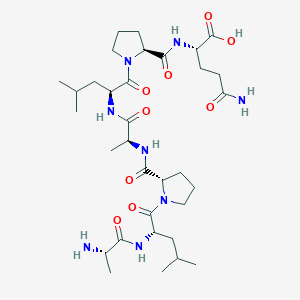


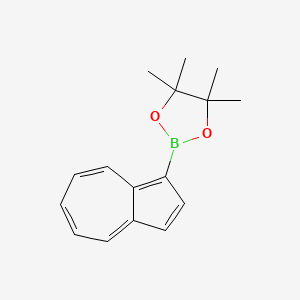
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-methylphenol](/img/structure/B14238608.png)
![2'-Deoxy-5-[(4-methylphenyl)ethynyl]uridine](/img/structure/B14238613.png)

